AMG-397, also known as Murizatoclax, is a selective inhibitor targeting the Myeloid Cell Leukemia Sequence 1 protein, commonly referred to as MCL-1. This compound has garnered attention for its potential therapeutic applications in treating various hematologic malignancies, including acute myeloid leukemia and multiple myeloma. AMG-397 is currently undergoing clinical evaluation in phase 1 studies to assess its efficacy and safety in patients with these conditions .
AMG-397 was developed through a combination of structure-guided design and ligand-based approaches aimed at optimizing its binding affinity and selectivity for MCL-1. This compound belongs to a class of small-molecule inhibitors designed to induce apoptosis in cancer cells by inhibiting anti-apoptotic proteins, which are often overexpressed in malignant cells, contributing to their survival and resistance to conventional therapies .
The synthesis of AMG-397 involves several key steps, particularly focusing on the final methylation process, which has been optimized using continuous flow techniques. This method allows for improved reaction conditions, leading to higher yields and purities of the final product. The continuous flow synthesis utilizes a continuous-stirred tank reactor system that enhances reaction efficiency by maintaining optimal temperature and pressure conditions throughout the process .
The synthesis begins with the formation of an amide intermediate, followed by critical transformations including coupling reactions facilitated by palladium catalysts. The final methylation step is particularly noteworthy; it has been refined to achieve a high yield of the desired compound while minimizing side reactions. The use of design of experiments methodologies has also played a crucial role in optimizing the reaction conditions for each step of the synthesis .
The molecular structure of AMG-397 features a complex arrangement that allows it to effectively bind to MCL-1. The compound's design incorporates various functional groups that enhance its interaction with the target protein, promoting specificity and potency.
While specific structural data such as bond lengths and angles are not detailed in the available literature, AMG-397's binding conformation has been characterized through X-ray crystallography, revealing insights into its interaction dynamics with MCL-1. This structural information is essential for understanding how modifications to the compound can influence its biological activity .
AMG-397 undergoes several chemical transformations during its synthesis, including:
Each reaction step is carefully controlled to optimize yield and minimize by-products. Techniques such as high-throughput experimentation are utilized to assess multiple conditions simultaneously, allowing for rapid identification of optimal parameters for each transformation .
AMG-397 functions by selectively inhibiting MCL-1, disrupting its role in preventing apoptosis in cancer cells. By binding to MCL-1, AMG-397 promotes cell death pathways that are typically suppressed in malignant cells due to high levels of this anti-apoptotic protein.
Preclinical studies have demonstrated that AMG-397 can effectively induce apoptosis in various cancer cell lines that express MCL-1 at elevated levels. Its mechanism involves displacing pro-apoptotic proteins from MCL-1, thereby facilitating the activation of downstream apoptotic signaling pathways .
AMG-397 is characterized by specific physical properties that influence its pharmacokinetics and bioavailability. While precise values such as melting point or solubility are not extensively documented, its formulation aims for optimal oral bioavailability.
The chemical stability of AMG-397 under physiological conditions is crucial for its therapeutic application. Studies indicate that it maintains stability over a range of pH levels typically encountered in biological systems. Additionally, its lipophilicity is tailored to enhance cellular uptake while minimizing off-target effects .
AMG-397's primary application lies in oncology, particularly as a therapeutic agent against hematologic malignancies where MCL-1 plays a pivotal role in tumor survival. Its selective inhibition profile positions it as a promising candidate for combination therapies aimed at overcoming resistance mechanisms associated with traditional chemotherapeutics.
AMG-397 (Murizatoclax) is a structurally complex small molecule with the empirical formula C₄₂H₅₇ClN₄O₅S and a molecular weight of 765.44 g/mol. Its architecture features a spirocyclic core that preorganizes the molecule into a bioactive conformation critical for binding [4] [6]. Key structural components include:
X-ray crystallography studies reveal that AMG-397 occupies the BH3-binding groove of MCL-1 (a hydrophobic cleft between helices α3 and α4), with the sulfonamide group forming a salt bridge with Arg263 and hydrophobic sidechains occupying P2/P4 pockets [1] [4]. This binding induces a conformational shift in MCL-1’s α4 helix, deepening the binding pocket by 3Å – a phenomenon termed "ligand-induced pocket deepening" [4].
Table 1: Structural Domains of AMG-397 and Functional Roles
Structural Domain | Chemical Features | Binding Role |
---|---|---|
Chlorotetralin | Hydrophobic, Cl-substituted | Occupies P2 pocket of MCL-1 BH3 groove |
Spirocyclic scaffold | Rigid 3D conformation | Preorganizes binding pharmacophores |
Acylsulfonamide | Ionizable, H-bond acceptor | Salt bridge with Arg263; mimics Asp in BH3 |
Piperidine moiety | Aliphatic, sterically constrained | Fills P4 pocket; enhances selectivity |
AMG-397 functions as a high-affinity BH3 mimetic that competitively disrupts protein-protein interactions (PPIs) between MCL-1 and pro-apoptotic BCL-2 family proteins. Its pharmacodynamic profile is characterized by:
Mechanistically, AMG-397 mimics the BH3 α-helix of pro-apoptotic proteins (e.g., BIM, NOXA), binding MCL-1’s hydrophobic groove to prevent sequestration of BAK/BAX. This releases BAK/BAX to oligomerize, permeabilize mitochondria, and trigger cytochrome c release – the point of no return in intrinsic apoptosis [1] [4].
Table 2: Pharmacodynamic Profile of AMG-397
Parameter | Value/Effect | Experimental System |
---|---|---|
Binding affinity (Ki) | 15 pM | Recombinant MCL-1 protein |
Caspase-3/7 activation | >2-fold increase at 1 hr | OPM-2 cell line (24 hr assay) |
EC₅₀ (viability inhibition) | 70 nM | OPM-2 multiple myeloma cells |
Target engagement | Disrupts MCL-1:BIM complexes | Co-immunoprecipitation assays |
A defining feature of AMG-397 is its >1,000-fold selectivity for MCL-1 over BCL-2 and BCL-xL, achieved through strategic exploitation of structural differences in the BH3-binding grooves [4] [6]. Key selectivity determinants include:
Biochemical selectivity profiling confirms negligible binding to BCL-2 (Ki >10 μM) and BCL-xL (Ki >10 μM), while maintaining picomolar affinity for MCL-1 [2] [6]. This specificity is functionally critical, as BCL-xL inhibition causes dose-limiting thrombocytopenia – a toxicity avoided by AMG-397’s design [7].
The discovery of AMG-397 leveraged rigidification strategies to overcome historical challenges in targeting MCL-1’s shallow PPI interface. Key synthetic innovations include:
Nuclear Magnetic Resonance (NMR) studies of free AMG-397 revealed >95% preorganization into the bioactive conformation – a rarity among PPI inhibitors that minimizes the entropic penalty for binding [4] [6]. This rigid design enabled unprecedented induced-fit effects, including helix α4 displacement in MCL-1 to create a deeper, more drug-like pocket [4].
Table 3: Key Optimization Parameters for AMG-397 Synthesis
Parameter | Early Lead | Optimized AMG-397 | Impact |
---|---|---|---|
Molecular weight | ~600 Da | 765 Da | Improved groove occupancy |
Rotatable bonds | 8 | 4 | Reduced entropic penalty |
Ki (MCL-1) | 1.2 nM | 0.015 nM | Enhanced target engagement |
Selectivity (vs. BCL-xL) | 50-fold | >1,000-fold | Mitigated thrombocytopenia risk |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0